molecular formula C24H24O5 B110250 5-O-Trityl-D-ribofuranose CAS No. 53225-58-4

5-O-Trityl-D-ribofuranose

Cat. No.: B110250
CAS No.: 53225-58-4
M. Wt: 392.4 g/mol
InChI Key: ZAZZFZLLPGMINF-YRNFEDNZSA-N
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Description

5-O-Trityl-D-ribofuranose: is a derivative of D-ribose, a naturally occurring pentose sugar. The compound is characterized by the presence of a trityl (triphenylmethyl) group attached to the fifth carbon of the ribofuranose ring. This modification enhances the stability of the ribofuranose ring, making it a valuable intermediate in various synthetic processes, particularly in the field of nucleoside chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-O-Trityl-D-ribofuranose typically involves the protection of the hydroxyl groups of D-ribose followed by the selective introduction of the trityl group. One common method includes the use of trityl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems ensures consistent product quality and higher yields. The process involves the same fundamental steps as the laboratory synthesis but is adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 5-O-Trityl-D-ribofuranose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include deprotected ribofuranose, reduced derivatives, and substituted ribofuranose compounds .

Scientific Research Applications

Chemistry: 5-O-Trityl-D-ribofuranose is widely used as an intermediate in the synthesis of nucleosides and nucleotides. Its stability and reactivity make it an ideal candidate for various chemical transformations.

Biology: In biological research, the compound is used to study the structure and function of nucleic acids. It serves as a building block for the synthesis of modified nucleotides, which are used in various biochemical assays .

Medicine: The compound is utilized in the development of antiviral and anticancer drugs. Its derivatives are key components in the synthesis of therapeutic agents that target specific molecular pathways.

Industry: In the pharmaceutical industry, this compound is used in the large-scale production of nucleoside analogs. Its availability in bulk quantities supports the development and manufacturing of various drugs.

Mechanism of Action

The mechanism of action of 5-O-Trityl-D-ribofuranose primarily involves its role as a precursor in the synthesis of nucleosides and nucleotides. The trityl group provides protection to the hydroxyl group, allowing selective reactions to occur at other positions on the ribofuranose ring. This selective reactivity is crucial for the formation of specific nucleoside analogs, which can then interact with molecular targets such as enzymes and receptors involved in nucleic acid metabolism .

Comparison with Similar Compounds

  • 5-O-Benzyl-D-ribofuranose
  • 5-O-Methyl-D-ribofuranose
  • 5-O-Acetyl-D-ribofuranose

Comparison: Compared to these similar compounds, 5-O-Trityl-D-ribofuranose offers enhanced stability due to the bulky trityl group. This stability is advantageous in synthetic processes where protection of the hydroxyl group is necessary. Additionally, the trityl group can be easily removed under mild conditions, making it a versatile protecting group in organic synthesis .

Properties

IUPAC Name

(3R,4S,5R)-5-(trityloxymethyl)oxolane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O5/c25-21-20(29-23(27)22(21)26)16-28-24(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-23,25-27H,16H2/t20-,21-,22-,23?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZZFZLLPGMINF-YRNFEDNZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@H](C(O4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447477
Record name (3R,4S,5R)-5-(trityloxymethyl)oxolane-2,3,4-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53225-58-4
Record name (3R,4S,5R)-5-(trityloxymethyl)oxolane-2,3,4-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 5-O-trityl-D-ribofuranose in nucleoside synthesis?

A1: this compound serves as a crucial starting material in the synthesis of modified nucleosides, particularly 2'-C-methylnucleosides []. These modified nucleosides are of significant interest in medicinal chemistry due to their potential antiviral and anticancer properties.

Q2: Can you provide an example of how this compound is utilized in nucleoside synthesis?

A2: In a study by [], researchers employed 2,3-O-isopropylidene-2-hydroxymethyl-5-O-trityl-D-ribofuranose, a derivative of this compound, as a starting point to develop a general method for synthesizing 2'-C-methylnucleosides. This method highlights the versatility of this compound derivatives in constructing modified nucleosides with potential therapeutic applications.

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